

# The Acetamide Opioid 3,4-Ethylenedioxy U-51754 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**3,4-Ethylenedioxy U-51754 hydrochloride** is a synthetic opioid belonging to the acetamide class of compounds, structurally related to other potent analgesics. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

### Introduction

New synthetic opioids (NSOs) represent a growing class of psychoactive substances, many of which were initially developed for therapeutic purposes but never commercialized. **3,4-Ethylenedioxy U-51754 hydrochloride** is one such compound, emerging from the broader landscape of synthetic opioid research. As an acetamide derivative, it shares structural similarities with other "U-series" opioids. This guide will delve into the available scientific data on this compound, with a focus on its interaction with opioid receptors and the downstream signaling pathways it modulates.

## **Chemical and Physical Properties**



**3,4-Ethylenedioxy U-51754 hydrochloride** is an analytical reference standard.[1] Its chemical identity and physical properties are summarized in the table below.

| Property          | Value                                                                                                               |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------|--|
| Formal Name       | trans-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride |  |
| CAS Number        | 2748623-92-7                                                                                                        |  |
| Molecular Formula | C19H28N2O3 • HCI                                                                                                    |  |
| Formula Weight    | 368.9 g/mol                                                                                                         |  |
| Purity            | ≥97%                                                                                                                |  |
| Formulation       | A crystalline solid                                                                                                 |  |
| Solubility        | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml                                             |  |
| SMILES            | O=C(N(C)<br>[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCC<br>O3)=C3C=C2.Cl                                                      |  |
| InChl Key         | JFTSTGXOQPHEEK-QNBGGDODSA-N                                                                                         |  |

Table 1: Chemical and Physical Properties of 3,4-Ethylenedioxy U-51754 hydrochloride.[1]

## Pharmacological Profile Opioid Receptor Activity

3,4-Ethylenedioxy U-51754 has been characterized as a potent agonist at the  $\kappa$ -opioid receptor (KOR).[2][3] In a study investigating a series of U-opioids, U-51754 was identified as the most potent compound at the KOR.[2][3] The potency of U-51754 at the  $\mu$ -opioid receptor (MOR) was found to be lower.[2][3]



| Compound                  | Receptor          | EC50 (nM) |
|---------------------------|-------------------|-----------|
| 3,4-Ethylenedioxy U-51754 | к-opioid receptor | 120       |
| U-47700                   | μ-opioid receptor | 111       |

Table 2: Potency of **3,4-Ethylenedioxy U-51754 hydrochloride** at the  $\kappa$ -opioid receptor as determined by [ $^{35}$ S]-GTPyS assay.[2][3]

## **Signaling Pathways**

As a G protein-coupled receptor (GPCR) agonist, the binding of 3,4-Ethylenedioxy U-51754 to the κ-opioid receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.



Click to download full resolution via product page

Canonical Gai/o-coupled signaling pathway for  $\kappa$ -opioid receptor activation.

## Experimental Protocols [35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. The following protocol is a generalized procedure based on the methodology used for the characterization of U-series opioids.[2][3]



#### Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
- [35S]-GTPyS (radioligand)
- GDP
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl<sub>2</sub>, EDTA, and NaCl)
- Test compound (3,4-Ethylenedioxy U-51754 hydrochloride)
- Reference agonist (e.g., U-69,593 for KOR)
- Scintillation vials and cocktail
- Filter plates and harvester

#### Procedure:

- Prepare a dilution series of the test compound and reference agonist.
- In a 96-well plate, add assay buffer, cell membranes, GDP, and the diluted compounds.
- Initiate the binding reaction by adding [35S]-GTPyS.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through filter plates using a cell harvester.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine EC<sub>50</sub> and Emax values.





Click to download full resolution via product page

Workflow for a typical [35S]-GTPyS binding assay.



## In Vitro and In Vivo Metabolism Studies

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated using pooled human S9 fraction (phS9) incubations and in rat urine after oral administration.[4] The primary metabolic reactions observed were demethylation of the amine moiety and N-hydroxylation of the hexyl ring, as well as combinations of these reactions.[4] Parent compound was found only in trace amounts in rat urine, suggesting extensive metabolism.[4]

Generalized LC-MS Protocol for Metabolite Identification:

- Sample Preparation:
  - In vitro: Incubate the test compound with phS9 fraction and appropriate cofactors (e.g., NADPH). Stop the reaction and precipitate proteins.
  - In vivo: Collect urine samples from dosed animals. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
- · Chromatographic Separation:
  - Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Employ a suitable column (e.g., C18) and a gradient elution with mobile phases such as water and acetonitrile containing a modifier (e.g., formic acid).
- Mass Spectrometric Detection:
  - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - Acquire data in both full scan and tandem MS (MS/MS) modes to obtain accurate mass measurements and fragmentation patterns for metabolite identification.

## Conclusion

**3,4-Ethylenedioxy U-51754 hydrochloride** is a potent κ-opioid receptor agonist with a well-defined chemical structure. The available data from in vitro functional assays and metabolism studies provide a foundational understanding of its pharmacological properties. This technical



guide consolidates the current knowledge on this compound, offering valuable information and standardized experimental protocols for researchers in the field of opioid pharmacology and drug discovery. Further investigations into its in vivo effects and a more detailed characterization of its signaling profile are warranted to fully elucidate its therapeutic potential and abuse liability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [The Acetamide Opioid 3,4-Ethylenedioxy U-51754
   Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8100921#3-4-ethylenedioxy-u-51754-hydrochloride-as-an-acetamide-opioid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com